

Application Note: BSJ-04-132 Solubility and Preparation for In Vitro Assays

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Compound of Interest		
Compound Name:	BSJ-04-132	
Cat. No.:	B8095274	Get Quote

Audience: Researchers, scientists, and drug development professionals.

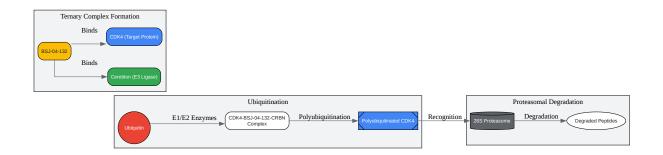
Introduction

BSJ-04-132 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4).[1][2] As a Ribociclib-based degrader, it specifically targets CDK4 for ubiquitination and subsequent proteasomal degradation by recruiting the E3 ubiquitin ligase Cereblon.[2][3][4] Notably, **BSJ-04-132** demonstrates high selectivity for CDK4, with no significant degradation of CDK6 or other off-target proteins like IKZF1/3 observed.[2][3][5] This selectivity makes it a valuable tool for investigating the specific roles of CDK4 in cell cycle progression and its potential as a therapeutic target in oncology.

Mechanism of Action

BSJ-04-132 functions as a bifunctional molecule. One end binds to the target protein, CDK4, while the other end binds to the E3 ubiquitin ligase, Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to CDK4, tagging it for degradation by the 26S proteasome. This targeted protein degradation approach offers a distinct mechanism from traditional small molecule inhibition.





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Caption: Mechanism of **BSJ-04-132**-mediated CDK4 degradation.

Quantitative Data Summary Solubility Profile

The solubility of **BSJ-04-132** is a critical factor for the preparation of stock and working solutions for in vitro experiments. The compound exhibits high solubility in dimethyl sulfoxide (DMSO) and limited solubility in acetonitrile.



Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	81.99 - 100	100 - 121.96	Ultrasonic treatment may be required. Use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[2]
Acetonitrile	0.1 - 1	Slightly Soluble	[5]

Molecular Weight: 819.92 g/mol [3][4]

Experimental ProtocolsPreparation of Stock Solutions

Accurate preparation of stock solutions is essential for obtaining reproducible results. Due to its high solubility, DMSO is the recommended solvent for preparing concentrated stock solutions of **BSJ-04-132**.

Materials:

- BSJ-04-132 solid powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic water bath

Protocol:

 Weighing: Accurately weigh the desired amount of BSJ-04-132 powder in a sterile microcentrifuge tube.



- Solvent Addition: Based on the desired stock concentration, calculate the required volume of DMSO. The table below provides volumes for common concentrations.
- Dissolution: Add the calculated volume of DMSO to the tube containing the BSJ-04-132 powder.
- Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
- Sonication (if necessary): If precipitation or cloudiness is observed, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[2] Gentle warming to 37°C can also aid solubility.[6]
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[2][6]

Stock Solution Concentration Calculator:

Desired Concentration	Mass of BSJ-04-132	Volume of DMSO to Add
1 mM	1 mg	1.22 mL
5 mM	1 mg	0.24 mL
10 mM	1 mg	0.12 mL
50 mM	5 mg	0.12 mL
100 mM	10 mg	1.22 mL

Preparation of Working Solutions for In Vitro Assays

The concentrated DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium to the final desired concentration for the experiment. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could cause cellular toxicity (typically \leq 0.5%).

Materials:

BSJ-04-132 stock solution (e.g., 10 mM in DMSO)



- Sterile cell culture medium or assay buffer (e.g., PBS, DMEM, RPMI-1640)
- Sterile serological pipettes and pipette tips

Protocol (Example for a final concentration of 1 μM):

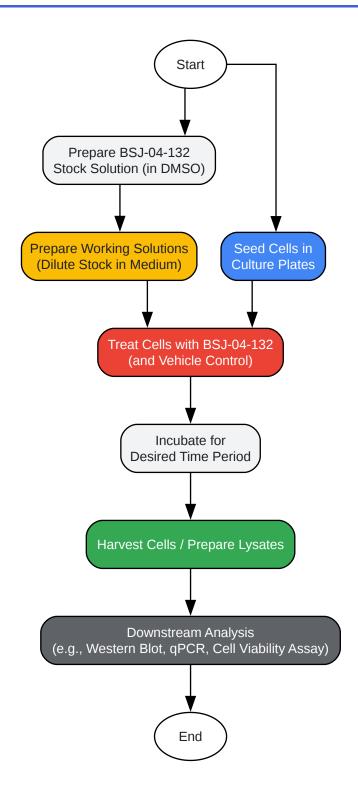
- Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the culture medium. For example, add 1 μL of a 10 mM stock solution to 999 μL of culture medium to create a 10 μM intermediate solution. Mix thoroughly by gentle pipetting.
- Final Dilution: Add the appropriate volume of the intermediate solution to the cell culture wells to achieve the final desired concentration. For instance, add 100 μ L of the 10 μ M intermediate solution to 900 μ L of cell culture in a well to obtain a final concentration of 1 μ M.
- Control Wells: Prepare vehicle control wells by adding the same final concentration of DMSO
 to the culture medium as is present in the experimental wells.

Note: **BSJ-04-132** has been shown to be effective in degrading CDK4 in cell-based assays at concentrations ranging from 0.1 to 5 μ M.[2]

General Experimental Workflow

The following diagram outlines a typical workflow for an in vitro cell-based assay to evaluate the effects of **BSJ-04-132**.





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Caption: General workflow for in vitro cell-based assays.

Storage and Stability



Proper storage of **BSJ-04-132** and its solutions is critical to maintain its activity and ensure experimental reproducibility.

- Solid Compound: Store at -20°C.[4] The solid is stable for at least 4 years under these conditions.[5]
- Stock Solutions (in DMSO):
 - Store at -80°C for long-term storage (up to 6 months).[2][6]
 - Store at -20°C for short-term storage (up to 1 month).[2][6]
 - Solutions should be stored in sealed containers, protected from moisture.[2]
 - Crucially, avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][6]

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